molecular formula C16H20N2O2 B14390466 2-Benzyl-3,6-dimethoxy-5-(propan-2-yl)pyrazine CAS No. 88171-08-8

2-Benzyl-3,6-dimethoxy-5-(propan-2-yl)pyrazine

Cat. No.: B14390466
CAS No.: 88171-08-8
M. Wt: 272.34 g/mol
InChI Key: CSBQKVKQQYLNTF-UHFFFAOYSA-N
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Description

2-Benzyl-3,6-dimethoxy-5-(propan-2-yl)pyrazine is an organic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in various chemical and pharmaceutical applications. This particular compound is characterized by its unique structure, which includes benzyl, dimethoxy, and isopropyl groups attached to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3,6-dimethoxy-5-(propan-2-yl)pyrazine typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and dimethoxy precursors with a pyrazine derivative under controlled conditions. The reaction may require catalysts such as palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3,6-dimethoxy-5-(propan-2-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or pyrazine ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Benzyl-3,6-dimethoxy-5-(propan-2-yl)pyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Benzyl-3,6-dimethoxy-5-(propan-2-yl)pyrazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biological processes. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dimethoxy-2-methylpyrazine
  • 2-Benzyl-3,5-dimethoxypyrazine
  • 3,6-Dimethoxy-5-(propan-2-yl)pyrazine

Uniqueness

2-Benzyl-3,6-dimethoxy-5-(propan-2-yl)pyrazine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its benzyl group, in particular, enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

88171-08-8

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

2-benzyl-3,6-dimethoxy-5-propan-2-ylpyrazine

InChI

InChI=1S/C16H20N2O2/c1-11(2)14-16(20-4)17-13(15(18-14)19-3)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3

InChI Key

CSBQKVKQQYLNTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(N=C1OC)CC2=CC=CC=C2)OC

Origin of Product

United States

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